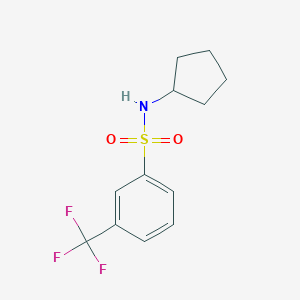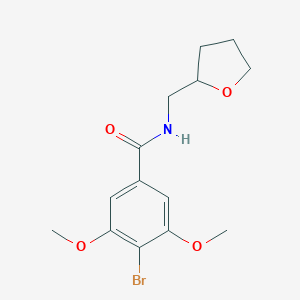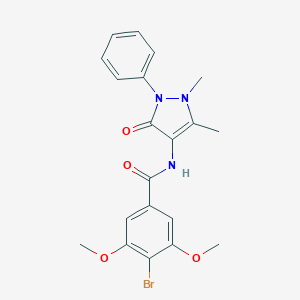
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide, commonly known as "CDMBS," is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that possesses potential therapeutic properties due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of CDMBS is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by CDMBS results in a decrease in tumor growth and an increase in tumor cell death.
Biochemical and Physiological Effects:
CDMBS has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CDMBS also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Additionally, CDMBS has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CDMBS is its relatively simple synthesis method, which allows for large-scale production. CDMBS has also been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of CDMBS is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on CDMBS. One potential direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of CDMBS and its effects on various physiological processes.
Métodos De Síntesis
CDMBS can be synthesized by reacting 2,4-difluoronitrobenzene with 5-chloro-2,4-dimethoxyaniline in the presence of a base. The resulting product is then treated with sulfuryl chloride to form CDMBS. This method of synthesis is relatively simple and has been optimized to yield high purity and high-quality CDMBS.
Aplicaciones Científicas De Investigación
CDMBS has been extensively studied in scientific research for its potential therapeutic properties. It has been found to exhibit antitumor activity by inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. CDMBS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C14H12ClF2NO4S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClF2NO4S/c1-21-12-7-13(22-2)11(6-9(12)15)18-23(19,20)14-4-3-8(16)5-10(14)17/h3-7,18H,1-2H3 |
Clave InChI |
DZWPVYZRDGWYOT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



